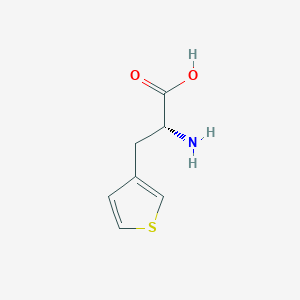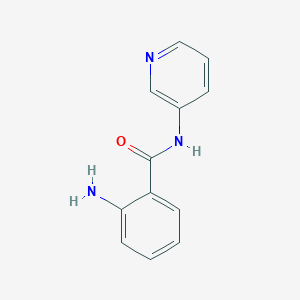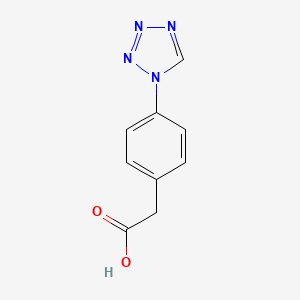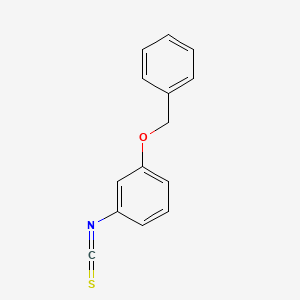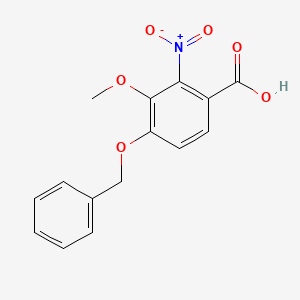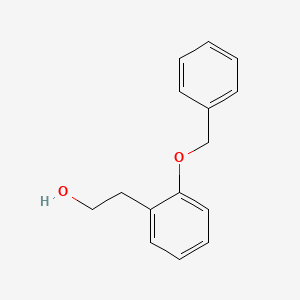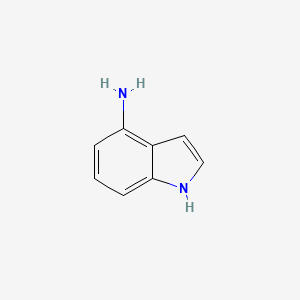
4-Aminoindole
Overview
Description
4-Aminoindole is an indole derivative with the chemical formula C8H8N2. It is known for its biological activity, particularly its cytokinin activity, which has been assessed through tobacco pith callus bioassay . This compound is a significant building block in various chemical syntheses and has applications in medicinal chemistry, biology, and industry.
Mechanism of Action
Target of Action
4-Aminoindole, a derivative of indole, has been found to bind with high affinity to multiple receptors . It is known to interact with various biological targets, contributing to its diverse biological activities .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to various changes in cellular processes. For instance, it has been reported that this compound can be incorporated into 4-amino-L-tryptophan, poisoning cellular metabolism . This suggests that this compound may interfere with normal cellular processes, leading to altered cell function.
Biochemical Pathways
This compound is involved in the tryptophan biosynthesis pathway . It is metabolized by an intracellular amidase, which liberates this compound. This is subsequently converted into toxic 4-amino-L-tryptophan by tryptophan synthase . This process highlights the importance of metabolic flux modulation in drug resistance .
Result of Action
The result of this compound’s action at the molecular and cellular level is the inhibition of normal cellular processes. For example, it has been shown to poison cellular metabolism by being incorporated into 4-amino-L-tryptophan . This can lead to altered cell function and potentially cell death.
Biochemical Analysis
Biochemical Properties
4-Aminoindole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been used in the synthesis of inhibitors for bacterial thymidylate synthase, protein kinase C theta inhibitors, and indolic non-peptidic HIV protease inhibitors . The compound’s interaction with these enzymes and proteins often involves binding to active sites, leading to inhibition or modulation of their activity. For instance, this compound has been shown to inhibit cyclooxygenase-2 and lipoxygenase, enzymes involved in inflammatory processes .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can be incorporated into cellular metabolism, leading to the formation of 4-amino-L-tryptophan, which can disrupt normal cellular functions . Additionally, this compound has been investigated for its anticancer potential, where it affects cell proliferation and apoptosis in cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to various biochemical effects. At the molecular level, this compound binds to enzymes and proteins, inhibiting or activating their functions. For example, it has been shown to inhibit the activity of protein kinase C theta by binding to its active site . Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions but can degrade over time when exposed to light and air . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to sustained changes in cellular functions, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have beneficial effects, such as reducing inflammation and inhibiting cancer cell proliferation . At higher doses, it can exhibit toxic effects, including cellular toxicity and adverse effects on organ function . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, including the biosynthesis of tryptophan derivatives. It is metabolically incorporated into 4-amino-L-tryptophan, which can disrupt normal tryptophan metabolism and lead to toxic effects . The compound interacts with enzymes such as tryptophan synthase and anthranilate synthase, affecting metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It has been shown to accumulate in certain cellular compartments, influencing its localization and activity . The transport and distribution of this compound are crucial for its biochemical effects, as they determine the compound’s accessibility to target biomolecules.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, this compound has been observed to localize in the cytoplasm and nucleus, where it can interact with various enzymes and regulatory proteins . This localization is essential for its role in modulating cellular functions and biochemical reactions.
Preparation Methods
4-Aminoindole can be synthesized through several methods. One common synthetic route involves the reaction of 2,6-dinitrotoluene with N,N-dimethylformamide dimethylacetal in anhydrous dimethylformamide (DMF) . Another method involves using 2-methyl-3-nitroaniline as the starting material, followed by acetyl protection, cyclization to form an amide, and subsequent nitro reduction to yield this compound . These methods are suitable for both laboratory-scale synthesis and industrial mass production due to their simplicity and efficiency.
Chemical Reactions Analysis
4-Aminoindole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: The nitro group in its precursor can be reduced to form the amino group in this compound.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like hydrogen gas in the presence of a palladium catalyst. The major products formed from these reactions vary but often include substituted indoles and other nitrogen-containing heterocycles.
Scientific Research Applications
4-Aminoindole has a wide range of applications in scientific research:
Biology: Its cytokinin activity makes it useful in plant biology studies.
Industry: It is used in the production of dyes, perfumes, and other fine chemicals.
Comparison with Similar Compounds
4-Aminoindole can be compared with other indole derivatives such as:
- 5-Aminoindole
- 6-Aminoindole
- 3-Aminoquinoline
- 2-Aminobenzimidazole
These compounds share the indole nucleus but differ in the position and nature of the substituents, which can significantly affect their biological activities and applications . For example, 5-Aminoindole and 6-Aminoindole are also used in the synthesis of bioactive molecules, but their specific applications and efficacy can vary.
Properties
IUPAC Name |
1H-indol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUNUNJFSHKSXGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50342629 | |
| Record name | 4-Aminoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5192-23-4 | |
| Record name | 4-Aminoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Aminoindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



